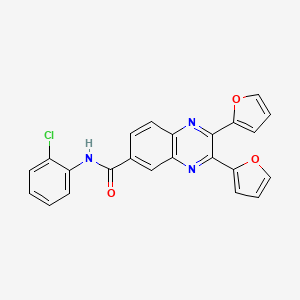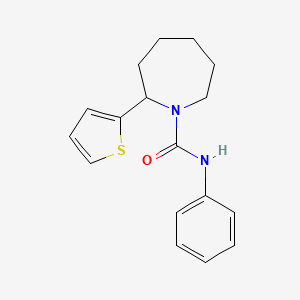
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, commonly known as DCQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. DCQ is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in the development and progression of several diseases, including cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
DCQ has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DCQ has also been shown to have anti-inflammatory and neuroprotective effects. In addition, DCQ has been investigated for its potential use in the treatment of diabetes and obesity.
Mecanismo De Acción
DCQ inhibits N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, DCQ can modulate these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. DCQ has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, which makes it a useful tool for studying the role of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide in various cellular processes. However, DCQ has some limitations as well. It is not a completely specific inhibitor of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, as it can also inhibit other kinases. In addition, DCQ has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCQ. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. DCQ has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is ongoing research on the development of more potent and selective N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide inhibitors based on the structure of DCQ.
Métodos De Síntesis
DCQ can be synthesized by reacting 2-chloroaniline with 2-furylboronic acid in the presence of a palladium catalyst to obtain N-(2-chlorophenyl)-2-furyl-6-quinolinecarboxamide. This intermediate can then be reacted with 2-bromo-3-furylboronic acid in the presence of a palladium catalyst to obtain DCQ.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLHTDRHXHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)


![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149238.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5149239.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5149247.png)
![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-[3-(dimethylamino)propyl]glycinamide](/img/structure/B5149260.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)